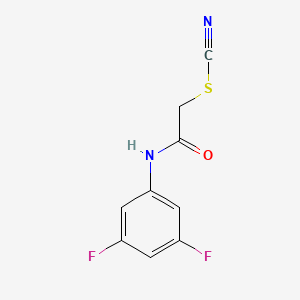
Acid black 29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Black 29, also known as 1-amino-2-hydroxy-4-nitroanthracene, is an organic synthetic dye. It is characterized by its dark bluish-gray to black color. This compound is widely used as an acid dye in various industries due to its excellent solubility in water and its ability to form stable complexes with fibers under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acid Black 29 is typically synthesized through a series of chemical reactions involving anthracene derivatives. The primary synthetic route involves the nitration of anthracene to form 1-nitroanthracene, followed by reduction to 1-aminoanthracene. This intermediate is then hydroxylated to produce 1-amino-2-hydroxy-4-nitroanthracene .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Acid Black 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the dye’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and iron powder are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives and quinones, which can have different dyeing properties and applications .
Applications De Recherche Scientifique
Acid Black 29 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in complexometric titrations due to its color-changing properties.
Biology: The dye is employed in staining techniques for microscopy, helping to visualize cellular structures.
Medicine: this compound is used in diagnostic assays and as a marker in various biochemical tests.
Industry: It is extensively used in the textile industry for dyeing fabrics, as well as in the production of inks and coatings
Mécanisme D'action
The mechanism of action of Acid Black 29 involves its ability to form stable complexes with fibers and other substrates under acidic conditions. The dye molecules interact with the molecular targets through hydrogen bonding and van der Waals forces, leading to strong adherence and color stability. The pathways involved include the formation of dye-fiber complexes and the stabilization of the dye molecules on the substrate .
Comparaison Avec Des Composés Similaires
Acid Black 1 (Amido Black 10B): Another widely used acid dye with similar staining properties.
Acid Black 52: Known for its use in textile dyeing and as a biological stain.
Acid Black 107: Used in various industrial applications for its deep black color.
Uniqueness: Acid Black 29 stands out due to its specific chemical structure, which provides unique dyeing properties and stability under acidic conditions. Its ability to form strong complexes with fibers makes it particularly valuable in the textile industry. Additionally, its versatility in various scientific applications highlights its importance compared to other similar compounds .
Propriétés
Numéro CAS |
12217-14-0 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B1174886.png)

